molecular formula C14H16F3N5OS B6460168 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2548989-14-4

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6460168
CAS No.: 2548989-14-4
M. Wt: 359.37 g/mol
InChI Key: RFFOLHWPWOLEKL-UHFFFAOYSA-N
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Description

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound with a distinctive structure incorporating a thiadiazole ring, a piperazine ring, and a trifluoromethyl-substituted pyridine ring. Its complex structure suggests potential biological and chemical activity, which warrants detailed investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic synthesis. Initial steps often focus on forming the thiadiazole and pyridine rings separately, followed by linking these units through the piperazine ring.

Step-by-Step Synthesis

  • Formation of 1,2,4-thiadiazole: : This can be achieved via cyclization reactions involving thiosemicarbazides with various reagents under acidic or basic conditions.

  • Methoxymethyl Substitution: : Introduction of the methoxymethyl group can be done using reagents like methoxymethyl chloride in the presence of a base such as sodium hydride.

  • Trifluoromethyl Pyridine Synthesis: : This can be synthesized via nucleophilic substitution reactions or fluorination reactions involving pyridine derivatives.

  • Linking via Piperazine: : The final compound is formed by coupling the thiadiazole and pyridine units with piperazine under conditions that favor N-alkylation, such as the presence of suitable solvents and bases.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable processes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, where reactions are performed in a continuous stream rather than batch processes, might be employed. Conditions would be optimized for temperature, pressure, and reagent concentrations to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is likely to undergo several types of reactions:

  • Oxidation and Reduction: : The thiadiazole and pyridine rings may participate in redox reactions, altering their electron density and potentially their reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially involving the trifluoromethyl and methoxymethyl groups.

  • Hydrolysis: : Under acidic or basic conditions, hydrolysis of functional groups such as methoxymethyl may occur.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halides (like bromine or chlorine), nucleophiles (like amines or alcohols)

  • Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, substituted, or hydrolyzed derivatives of the original compound.

Scientific Research Applications

Chemistry

  • As an intermediate in the synthesis of more complex molecules.

  • As a reagent in organic synthesis, particularly in heterocyclic chemistry.

Biology

  • Potential use in biological assays to determine enzyme activity or cellular responses.

Medicine

  • Investigated for potential pharmaceutical applications due to its unique structure.

Industry

  • Used in the development of new materials, such as polymers or coatings with specific properties.

  • Application in agrochemical research for developing new pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(chloromethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

  • 1-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

  • 1-[3-(aminomethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness

  • The methoxymethyl group in 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine offers unique steric and electronic properties that may alter its reactivity and biological activity compared to similar compounds with different substituents.

Conclusion

This compound stands out due to its multifaceted potential in various fields of scientific research. Its detailed synthesis methods, diverse reactions, and promising applications make it a compound of significant interest for further study and development.

Properties

IUPAC Name

3-(methoxymethyl)-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5OS/c1-23-9-11-19-13(24-20-11)22-6-4-21(5-7-22)12-3-2-10(8-18-12)14(15,16)17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOLHWPWOLEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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